Cas no 893753-02-1 (4-(aminomethyl)-N-cyclohexyl-N-methylaniline)

4-(aminomethyl)-N-cyclohexyl-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 4-(cyclohexylmethylamino)-
- 4-(aminomethyl)-N-cyclohexyl-N-methylaniline
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- Inchi: 1S/C14H22N2/c1-16(13-5-3-2-4-6-13)14-9-7-12(11-15)8-10-14/h7-10,13H,2-6,11,15H2,1H3
- InChI Key: AYVQVJAAHBBROI-UHFFFAOYSA-N
- SMILES: N(C1CCCCC1)(C1C=CC(CN)=CC=1)C
Computed Properties
- Exact Mass: 218.178
- Monoisotopic Mass: 218.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
4-(aminomethyl)-N-cyclohexyl-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM447400-1g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95%+ | 1g |
$403 | 2023-02-01 | |
Enamine | EN300-57190-0.1g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
Enamine | EN300-57190-2.5g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
TRC | A639460-50mg |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-57190-0.25g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
Enamine | EN300-57190-0.5g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
Aaron | AR019YVA-100mg |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95% | 100mg |
$140.00 | 2025-02-08 | |
Aaron | AR019YVA-2.5g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95% | 2.5g |
$870.00 | 2025-02-08 | |
1PlusChem | 1P019YMY-500mg |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95% | 500mg |
$316.00 | 2025-03-04 | |
Aaron | AR019YVA-5g |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline |
893753-02-1 | 95% | 5g |
$1274.00 | 2025-02-08 |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Oliver D. John Food Funct., 2020,11, 6946-6960
Additional information on 4-(aminomethyl)-N-cyclohexyl-N-methylaniline
Comprehensive Guide to 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS No. 893753-02-1): Properties, Applications, and Market Insights
4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS No. 893753-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This secondary amine derivative, featuring both cyclohexyl and methylaniline groups, exhibits unique physicochemical properties that make it valuable for diverse applications. Researchers and industry professionals frequently search for "4-(aminomethyl)-N-cyclohexyl-N-methylaniline uses" or "CAS 893753-02-1 synthesis," reflecting growing interest in its potential.
The molecular structure of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline combines aromatic and aliphatic characteristics, with a molecular weight of 218.34 g/mol. Its aminomethyl group enhances solubility in polar solvents, while the N-cyclohexyl moiety contributes to steric effects important in molecular interactions. Recent studies highlight its role as a key intermediate in developing central nervous system (CNS) therapeutics, aligning with current trends in neurodegenerative disease research.
In pharmaceutical applications, CAS 893753-02-1 serves as a crucial building block for dopamine receptor modulators. The compound's ability to cross the blood-brain barrier makes it particularly interesting for drug discovery targeting Parkinson's disease and depression—topics frequently queried in scientific databases. Its N-methylaniline component provides electron-rich characteristics beneficial for creating charge-transfer complexes in medicinal chemistry.
The synthesis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline typically involves reductive amination protocols, with recent advancements focusing on green chemistry approaches to improve yield and sustainability. Industry searches for "eco-friendly synthesis of 893753-02-1" reflect this priority. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.
Material science applications leverage the compound's electron-donating properties for developing organic semiconductors. Its conjugated system shows promise in organic light-emitting diodes (OLEDs), particularly for flexible display technologies—a trending topic in advanced materials research. The cyclohexyl group enhances thermal stability, addressing a key challenge in electronic device longevity.
Market analysis indicates growing demand for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline across North America and Asia-Pacific regions, driven by pharmaceutical R&D investments. Suppliers emphasize cGMP-compliant production to meet regulatory standards, with "893753-02-1 supplier" being a common commercial search term. The compound's price volatility reflects supply chain dynamics of precursor 4-aminobenzyl alcohol.
Storage and handling recommendations for CAS 893753-02-1 include protection from light oxidation in amber glass containers under inert atmosphere—a frequent query in safety data sheet searches. While not classified as hazardous, proper personal protective equipment (PPE) is advised during laboratory handling, consistent with general organic compound protocols.
Recent patent literature reveals innovative applications of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in photoredox catalysis, particularly for C-N bond formation reactions. This aligns with the pharmaceutical industry's focus on transition metal-free catalysis, a hot topic in sustainable chemistry. The compound's tertiary amine functionality acts as both electron donor and radical stabilizer in these processes.
Quality control protocols for 893753-02-1 emphasize chiral purity analysis when used in enantioselective synthesis. Advanced techniques like chiral HPLC and polarimetry ensure compliance with pharmaceutical standards. This attention to stereochemical purity addresses growing industry requirements for single-isomer drugs.
Future research directions for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline include exploration in bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs)—emerging fields with high search volume in academic circles. The compound's structural versatility positions it as a valuable scaffold for these cutting-edge therapeutic modalities.
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